molecular formula C19H19N5O2 B2911372 1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide CAS No. 1788543-18-9

1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2911372
CAS No.: 1788543-18-9
M. Wt: 349.394
InChI Key: UEJBLNWRDQUNHM-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide is a novel chemical hybrid compound designed for pharmaceutical and life sciences research. This molecule integrates a pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its significant biological activity and potential as a privileged structure in medicinal chemistry . The 2-methylpyrazolo[1,5-a]pyrimidin-6-yl moiety is a key pharmacophore, with published research on analogous structures demonstrating potent and selective inhibitory activity against biologically relevant targets such as dipeptidyl peptidase-IV (DPP-IV) . The molecular architecture is further characterized by a 5-oxopyrrolidine group linked via a carboxamide bridge to a 4-methylphenyl substituent, a structural motif that can influence the compound's physicochemical properties and receptor binding affinity. This specific configuration is of high interest for investigating new therapeutic pathways, particularly in the development of enzyme inhibitors and receptor modulators. The compound is strictly for research applications in laboratory settings, including but not limited to, use as a reference standard in analytical studies, a building block in synthetic chemistry, a lead compound in hit-to-lead optimization campaigns, and a tool compound for probing complex biological mechanisms and signal transduction pathways. Researchers can leverage this molecule to explore structure-activity relationships (SAR) and advance the discovery of new chemical entities for experimental purposes.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-3-5-16(6-4-12)23-10-14(8-18(23)25)19(26)21-15-9-20-17-7-13(2)22-24(17)11-15/h3-7,9,11,14H,8,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJBLNWRDQUNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN4C(=CC(=N4)C)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reactants (e.g., halogens, acids, bases). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound belongs to the pyrazolo[1,5-a]pyrimidine carboxamide family, which is structurally distinct from triazolo[1,5-a]pyrimidines (e.g., compounds in ) and thiazolo[3,2-a]pyrimidines (e.g., ). Key differences include:

  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidine (target compound) vs. triazolo[1,5-a]pyrimidine () or thiazolo[3,2-a]pyrimidine (). These cores influence electronic properties and binding interactions.
  • Substituents : The target compound’s 4-methylphenyl and 2-methyl groups contrast with substituents like nitro, bromo, or methoxy groups in analogues (e.g., 5j, 5k in ). These modifications affect lipophilicity, steric bulk, and hydrogen-bonding capacity.
Physicochemical Properties
Compound ID/Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 1-(4-methylphenyl), 2-methyl, 5-oxopyrrolidine-3-carboxamide Not reported Not reported Not available
5j () Triazolo[1,5-a]pyrimidine 5-methyl, 4-nitrophenyl, 3,4,5-trimethoxyphenyl 319.9–320.8 43 HRMS (ESI): m/z 453.1677
8b () Pyrazolo[1,5-a]pyrimidine 1,5-dimethyl, 3-oxo, 4-methoxyphenyl Not reported Not reported X-ray crystallography
N-(4-Aminophenyl)-7-methyl-2-oxo... Pyrazolo[1,5-a]pyrimidine 7-methyl, 2-oxo, 4-aminophenyl Not reported Not reported SMILES: C14H13N5O2

Key Observations :

  • Melting Points : Triazolo[1,5-a]pyrimidines () exhibit higher melting points (249–320°C) than pyrazolo[1,5-a]pyrimidines, likely due to enhanced molecular symmetry and π-stacking.
  • Synthetic Efficiency : Ultrasound-assisted synthesis () offers better regioselectivity for pyrazolo[1,5-a]pyrimidines compared to triazolo derivatives, which suffer from moderate yields (43–56%) .
Functional Group Impact
  • Carboxamide Linker : Present in all compared compounds, critical for hydrogen bonding and target engagement. The target compound’s pyrrolidine-5-one ring may enhance conformational flexibility compared to rigid aromatic substituents in ’s triazolo derivatives.
  • Aryl Substituents : Electron-withdrawing groups (e.g., nitro in 5j) reduce yields but improve thermal stability, whereas electron-donating groups (e.g., methoxy in 8b) may enhance solubility .

Biological Activity

1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of aminopyrazole with suitable aldehydes or ketones, followed by cyclization and functionalization steps. Industrial methods may utilize automated reactors and continuous flow systems to optimize production while adhering to green chemistry principles.

Biological Activity Overview

The biological activity of this compound has been primarily characterized through its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the 5-oxopyrrolidine structure exhibit significant anticancer activity. For instance, compounds similar to this compound were tested against A549 human lung adenocarcinoma cells. The results indicated a structure-dependent cytotoxicity, with certain derivatives reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Related Compounds

Compound IDStructure DescriptionA549 Cell Viability Reduction (%)Comparison Drug
152,5-dimethylpyrrole66Cisplatin
215-nitrothienyl moietyHighest activity-
18-Potent against A549-

Antimicrobial Activity

The same compounds have also shown promising antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The proposed mechanism of action for this compound involves enzyme inhibition. It is suggested that the compound binds to specific active sites on enzymes, preventing substrate binding and subsequent catalytic activity. This interaction can lead to reduced proliferation in cancer cells and impaired growth in bacteria .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

  • Anticancer Studies : A study evaluated the cytotoxic effects of various derivatives on A549 cells over a 24-hour exposure period. The results indicated that modifications in the chemical structure significantly influenced the anticancer potency, with some derivatives exhibiting lower toxicity towards non-cancerous cells .
  • Antimicrobial Efficacy : Another study explored the antimicrobial properties against resistant strains such as MRSA. The tested compounds demonstrated effective inhibition at low concentrations, suggesting their potential as therapeutic agents against resistant infections .

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